2-((4-Methoxybenzyl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
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Overview
Description
2-((4-Methoxybenzyl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a compound that belongs to the class of pyrimidines It is characterized by the presence of a methoxybenzyl group and a dioxaborolan group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxybenzyl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as 4-methoxybenzyl alcohol and pyrimidine derivatives under controlled conditions.
Introduction of the dioxaborolan group: This step involves the reaction of the pyrimidine intermediate with a boronic acid derivative, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, under catalytic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of flow microreactors can enhance the sustainability and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-((4-Methoxybenzyl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The dioxaborolan group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of biaryl or vinyl derivatives.
Scientific Research Applications
2-((4-Methoxybenzyl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its ability to interact with biological targets.
Material Science: It is utilized in the design of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-((4-Methoxybenzyl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its interaction with molecular targets through various pathways:
Molecular Targets: It can bind to enzymes or receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-((4-Methoxybenzyl)oxy)-5-bromopyrimidine: Similar structure but with a bromine atom instead of the dioxaborolan group.
2-((4-Methoxybenzyl)oxy)-5-chloropyrimidine: Similar structure but with a chlorine atom instead of the dioxaborolan group.
Uniqueness
The presence of the dioxaborolan group in 2-((4-Methoxybenzyl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine makes it unique as it allows for versatile chemical modifications through cross-coupling reactions, which are not possible with the bromine or chlorine analogs.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BN2O4/c1-17(2)18(3,4)25-19(24-17)14-10-20-16(21-11-14)23-12-13-6-8-15(22-5)9-7-13/h6-11H,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGXBBBFOCBVIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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